

# Assessing Inupadenant Target Engagement in Tumor Biopsies: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Inupadenant Hydrochloride*

Cat. No.: *B12373604*

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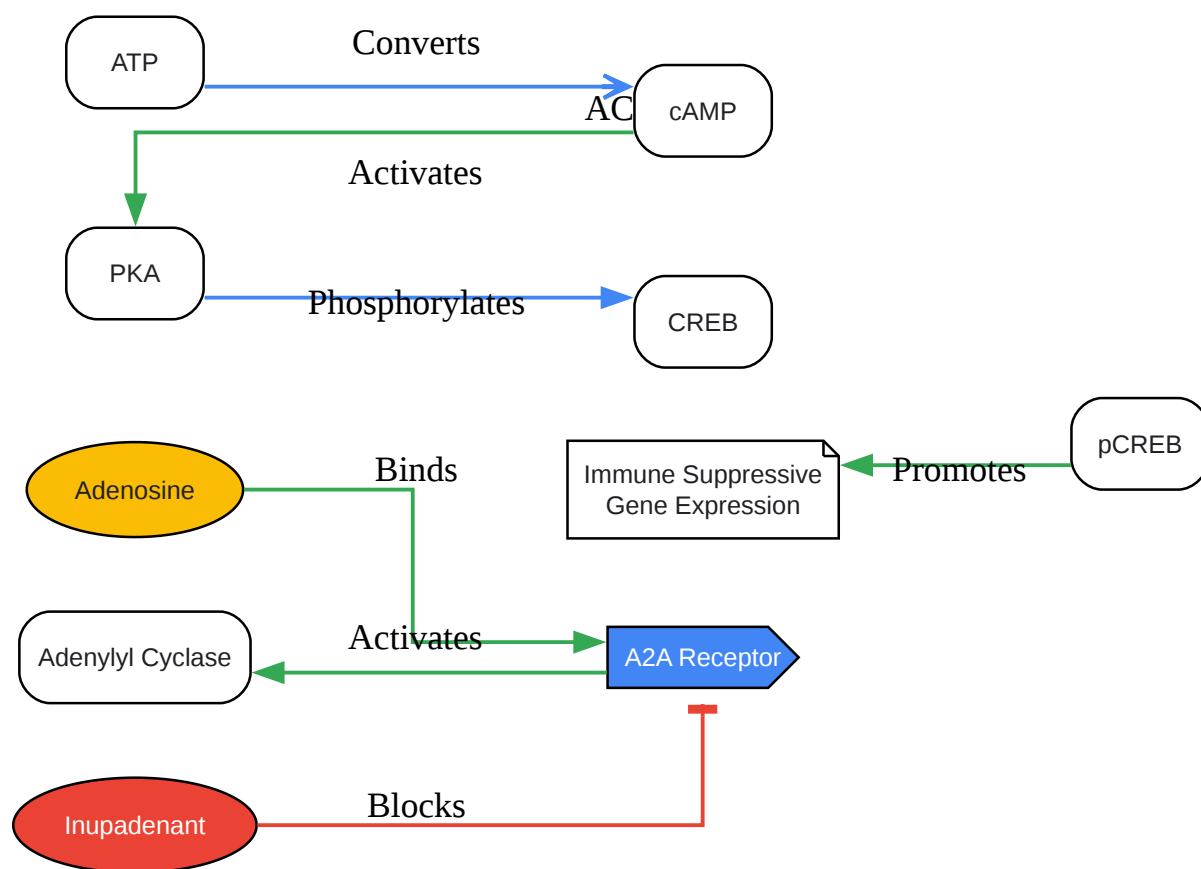
## Introduction

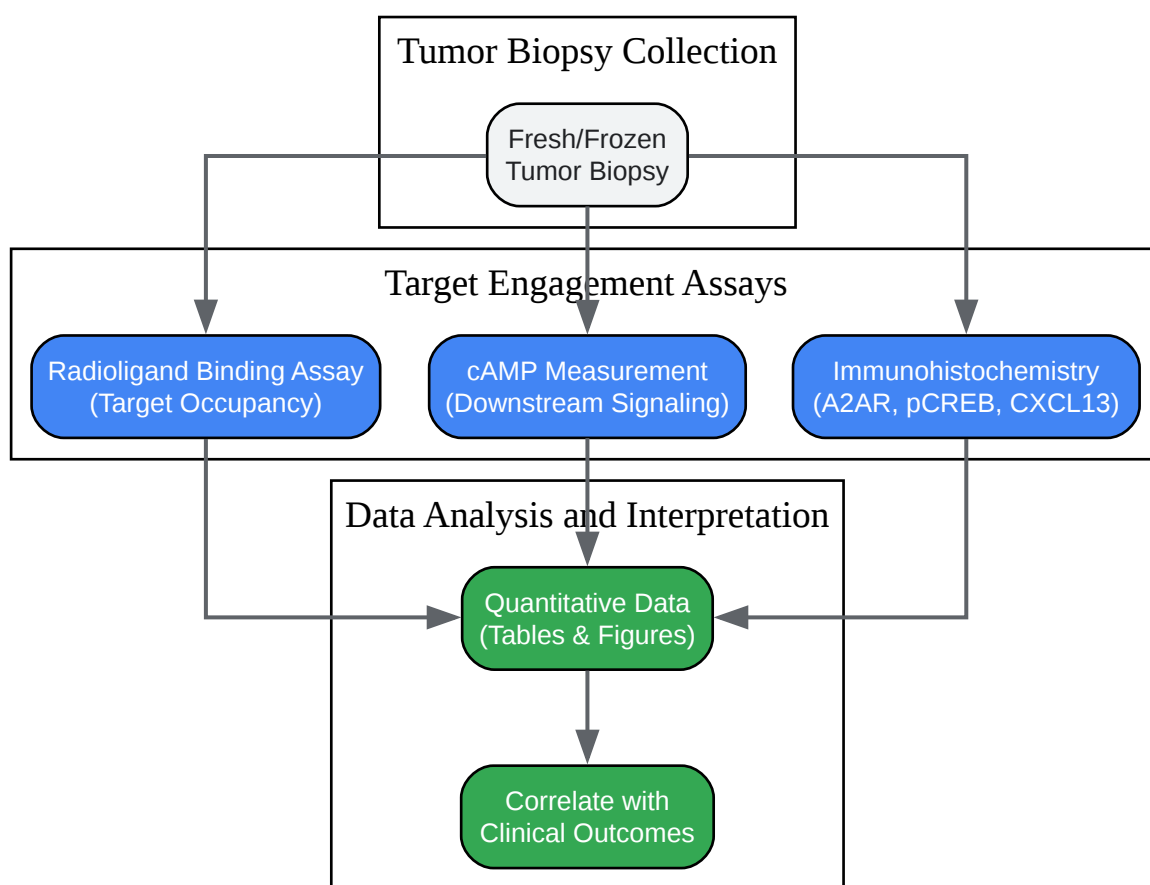
Inupadenant (EOS-850) is an orally active and highly selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a critical role in suppressing anti-tumor immunity.[1][2][3][4] High concentrations of adenosine in the tumor microenvironment (TME) activate A2AR on immune cells, leading to the inhibition of T-cell proliferation and activation.[2][3][4] By blocking this interaction, Inupadenant aims to restore and enhance the anti-tumor immune response.[2][3] These application notes provide a comprehensive guide to assessing the target engagement of Inupadenant in tumor biopsies, a crucial step in both preclinical and clinical development. The following sections detail the A2A receptor signaling pathway, key experimental approaches to measure target engagement, and detailed protocols for these assays.

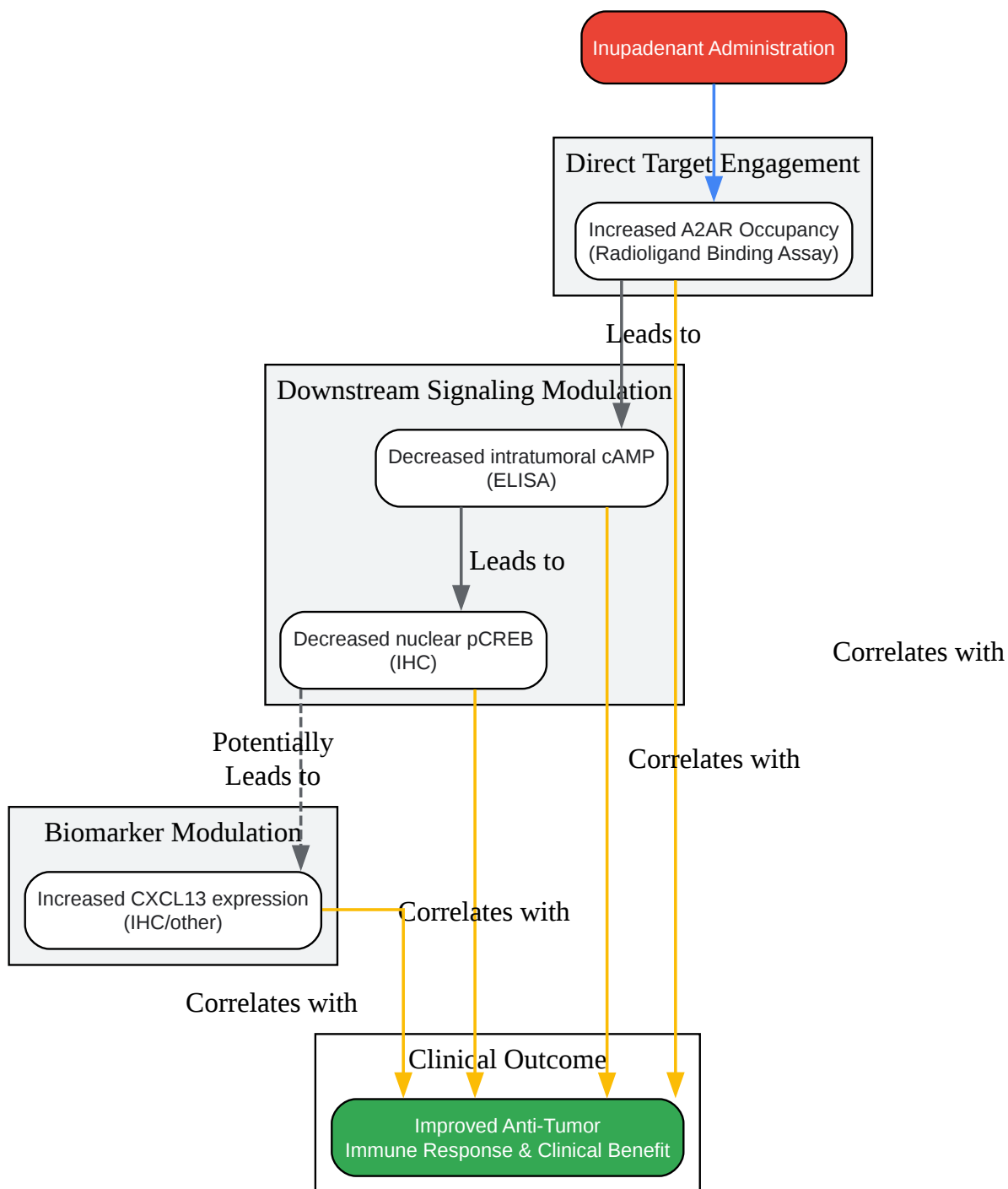
## A2A Receptor Signaling Pathway

The A2A receptor is coupled to the Gs alpha subunit of G proteins.[5] Upon adenosine binding, Gs alpha activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in immune

suppression.[6] Inupadenant, by blocking the A2A receptor, is expected to inhibit this signaling cascade, leading to reduced intracellular cAMP and pCREB levels.







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